4,6-Dichloro-2-(pyridin-3-yl)pyrimidine
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Overview
Description
“4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 89508-47-4 . It has a molecular weight of 226.06 and its IUPAC name is 4,6-dichloro-2-(3-pyridinyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in various studies . For instance, one study reported the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Another study discussed the synthesis of pyrimidines from amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” can be represented by the linear formula C9H5CL2N3 . The InChI code for this compound is 1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H .Chemical Reactions Analysis
The chemical reactions involving “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” have been explored in several studies . For example, one study showed that cyclic voltammograms of 4,6-dichloropyrimidine exhibit three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” include a molecular weight of 226.06 . The compound is stored at room temperature and appears as a powder .Scientific Research Applications
Anti-Inflammatory Applications
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Pyrimidines, including 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .
Synthesis of New Pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine is used as a starting material for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Methods of Application : The synthesis involves the use of organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Synthesis of N-Substituted Azacalix Pyrimidines
- Scientific Field : Organic Chemistry .
- Summary of Application : 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
Anti-Inflammatory Activities and Structure–Activity Relationships of Pyrimidines
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Pyrimidines, including 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .
Synthesis of Disubstituted Pyrimidines
- Scientific Field : Organic Chemistry .
- Summary of Application : 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine is used as a starting material for the synthesis of disubstituted pyrimidines .
- Methods of Application : The synthesis involves the use of organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Synthesis of Luminescent Metal–Organic Framework
- Scientific Field : Material Science .
- Summary of Application : 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine is used in the synthesis of a novel pillared-layered entangled luminescent metal–organic framework .
Anti-Inflammatory Activities and Structure–Activity Relationships of Pyrimidines
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Pyrimidines, including 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .
Synthesis of Disubstituted Pyrimidines
- Scientific Field : Organic Chemistry .
- Summary of Application : 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine is used as a starting material for the synthesis of disubstituted pyrimidines .
- Methods of Application : The synthesis involves the use of organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Synthesis of Luminescent Metal–Organic Framework
Safety And Hazards
The safety information for “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” indicates that it has the hazard statements H301, H302, H315, H319, H335 . These codes correspond to various hazards such as toxic if swallowed (H301), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Future Directions
The future directions for “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” could involve further exploration of its pharmacological effects. For instance, a large number of pyrimidines have been found to exhibit potent anti-inflammatory effects . Therefore, there could be potential for the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
4,6-dichloro-2-pyridin-3-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDDDYREDDCDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647967 |
Source
|
Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
CAS RN |
89508-47-4 |
Source
|
Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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